(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Übersicht

Beschreibung

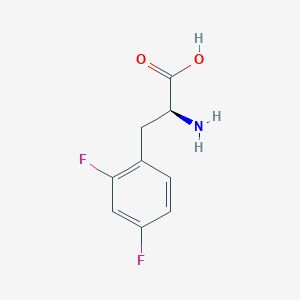

The compound "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential properties and applications.

Synthesis Analysis

In the first paper, the synthesis of a related compound, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is described. This compound is prepared by reacting malononitrile dimer with hydrazine, which then reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This reaction proceeds smoothly and yields the product in good yield . This synthesis route suggests that similar methods could potentially be applied to synthesize the compound of interest by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

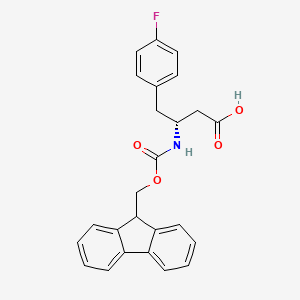

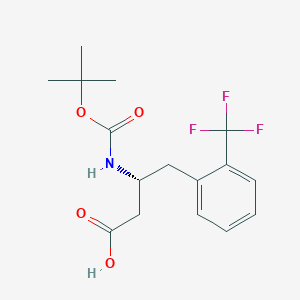

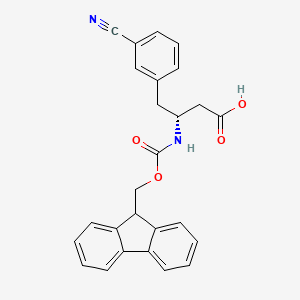

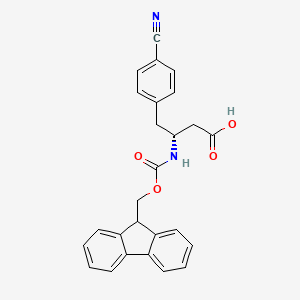

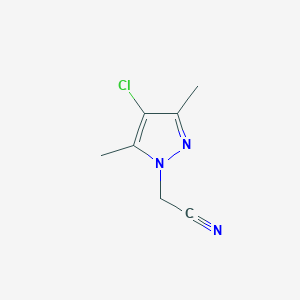

The molecular structure of pyrazole derivatives is typically elucidated using chemical and spectroscopic data, as mentioned in the second paper . Although the specific structure of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" is not provided, it can be inferred that it would contain a pyrazole ring substituted with chloro and dimethyl groups, as well as an acetonitrile group. The presence of these substituents would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile", but they do provide insights into the reactivity of structurally similar pyrazole derivatives. For instance, the compound synthesized in the first paper is reactive towards 3-cyanopyridine-2-thiolates, leading to the formation of hybrid molecules . This suggests that the compound of interest may also participate in reactions with various nucleophiles or electrophiles, potentially leading to a wide array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are largely determined by their molecular structure. The presence of electron-withdrawing groups such as chloro and cyano groups would affect the compound's polarity, solubility, and stability. The steric effects of the dimethyl groups could influence the compound's crystallinity and melting point. While the exact properties of "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile" are not detailed in the provided papers, similar compounds synthesized in the second paper were characterized using chemical and spectroscopic techniques to determine their structure , which is a common approach to deducing physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

The compound (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile belongs to the pyrazole class of heterocyclic compounds, recognized for their significant role in various biological activities and their use as synthons in organic synthesis. Pyrazoles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole derivatives is often achieved through condensation followed by cyclization processes, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methodologies facilitate the annelation of different heterocyclic nuclei to pyrazoles, extending the heterocyclic system's categories and thereby enhancing the potential for discovering more active biological agents (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the context of combating Bayoud disease, which affects date palms in North Africa and the Middle East, derivatives of pyrazole, including (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, have been explored for their antifungal properties. Structure–activity relationship (SAR) analyses of various compounds against Fusarium oxysporum f. sp. albedinis (F.o.a.) reveal that certain pyrazole derivatives possess common antifungal pharmacophore sites, indicating their potential in developing targeted antifungal strategies (Kaddouri et al., 2022).

Bioevaluation and Therapeutic Potential

The pyrazole moiety is integral to numerous compounds exhibiting significant agrochemical and pharmaceutical activities. Research into pyrazole derivatives synthesized under various conditions has highlighted their potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. These findings underscore the versatility of the pyrazole core in contributing to the development of new therapeutic agents and agrochemical products (Sheetal et al., 2018).

Anticancer Applications

Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties. Research indicates that pyrazolines exhibit significant biological effects, making them a focal point in pharmaceutical chemistry for the development of new anticancer agents. The exploration of synthetic strategies for pyrazoline derivatives aims to enhance their biological efficacy against cancer, highlighting the potential of these compounds in oncological research (Ray et al., 2022).

Safety and Hazards

The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it has the GHS06 pictogram with the signal word “Danger”. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s physical properties such as its predicted melting point of 11023°C , boiling point of 341.3°C , and density of 1.4 g/cm^3 may influence its pharmacokinetic properties.

Result of Action

It’s worth noting that other pyrazole derivatives have been found to have various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. For instance, its stability may be affected by temperature given its predicted melting and boiling points .

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYPLHXOYMVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239701 | |

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile | |

CAS RN |

1004643-52-0 | |

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.